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Compound of Interest

Compound Name: Lazuvapagon

Cat. No.: B608488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo aquaretic effects of

Lazuvapagon (OPC-61815), a novel intravenous vasopressin V2 receptor antagonist, with its

oral counterpart, Tolvaptan, and other vaptans. The information presented is based on

available preclinical and clinical data, offering a valuable resource for researchers in the field of

renal physiology and drug development.

Executive Summary
Lazuvapagon is a water-soluble phosphate ester prodrug of Tolvaptan, developed for

intravenous administration. This formulation provides a therapeutic alternative for patients in

whom oral administration is not feasible. In vivo studies have demonstrated that Lazuvapagon
is rapidly converted to Tolvaptan, exerting a potent and dose-dependent aquaretic effect. This

is characterized by an increase in urine volume and a decrease in urine osmolality, leading to a

reduction in body weight. Clinical trials in patients with congestive heart failure have shown that

intravenous Lazuvapagon has a comparable aquaretic effect to oral Tolvaptan.

Comparative Performance Data
The following tables summarize the quantitative data from preclinical and clinical studies,

comparing the aquaretic effects of Lazuvapagon and other vasopressin V2 receptor

antagonists.
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Table 1: Clinical Efficacy of Intravenous Lazuvapagon (OPC-61815) vs. Oral Tolvaptan in

Patients with Congestive Heart Failure (Phase II Study)[1]

Treatment Group N
Change in Urine
Volume from
Baseline (mL/day)

Change in Body
Weight from
Baseline (kg)

IV Lazuvapagon 2 mg 13 Data not specified Data not specified

IV Lazuvapagon 4 mg 12 Data not specified Data not specified

IV Lazuvapagon 8 mg 12
Increased from

baseline

Decreased from

baseline

IV Lazuvapagon 16

mg
11

Increased from

baseline

Decreased from

baseline

Oral Tolvaptan 15 mg 12
Increased from

baseline

Decreased from

baseline

Note: The study concluded that the exposure following a single IV administration of OPC-61815

16 mg was comparable to a single oral administration of Tolvaptan 15 mg. Both treatments

resulted in increased urine volume and decreased body weight.

Table 2: Preclinical Aquaretic Effects of Oral Tolvaptan in Animal Models

Animal Model Dose (mg/kg)
Change in
Urine Volume

Change in
Urine
Osmolality

Serum Sodium
Level

Rats 1-10
Dose-dependent

increase

Dose-dependent

decrease

Tended to

elevate

Dogs 1-10
Dose-dependent

increase

Dose-dependent

decrease

Tended to

elevate

Table 3: Comparative Efficacy of Other Vaptans in Patients with Cirrhosis and Ascites
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Drug Study Population
Key Finding on Aquaretic
Effect

Lixivaptan Cirrhosis with ascites

Increased serum sodium

concentrations, suggesting an

aquaretic effect.[2]

Satavaptan Cirrhosis with ascites

Decreased body weight and

reduced need for paracentesis.

[3][4]

Experimental Protocols
Below are the generalized methodologies for key experiments cited in this guide.

Preclinical In Vivo Aquaretic Effect Assessment in
Rodents
Objective: To evaluate the dose-dependent aquaretic effect of a vasopressin V2 receptor

antagonist.

Animal Model: Male Sprague-Dawley rats.

Methodology:

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week

before the experiment.

Housing: Animals are housed in metabolic cages to allow for precise collection of urine.

Hydration: To ensure a baseline level of hydration and urine output, animals are often water-

loaded (e.g., oral gavage of water) before drug administration.

Drug Administration: The test compound (e.g., Tolvaptan) or vehicle is administered orally or

via the desired route at various doses.

Urine Collection: Urine is collected at specified time intervals (e.g., every 2, 4, 6, and 24

hours) after drug administration.
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Measurements:

Urine Volume: Measured gravimetrically or volumetrically.

Urine Osmolality: Determined using an osmometer.

Electrolyte Concentration (Na+, K+): Measured using a flame photometer or ion-selective

electrodes to confirm aquaresis (water loss without significant solute loss).

Blood Sampling: Blood samples may be collected at the end of the experiment to measure

serum electrolyte concentrations.

Clinical Trial Protocol for Lazuvapagon in Congestive
Heart Failure
Objective: To assess the safety, tolerability, and efficacy of intravenous Lazuvapagon
compared to oral Tolvaptan in patients with congestive heart failure (CHF) and fluid overload.

Study Design: A multicenter, randomized, double-blind, active-controlled, dose-escalation

study.

Patient Population: Patients aged 20-85 years with a diagnosis of CHF and evidence of fluid

overload, despite treatment with other diuretics.

Methodology:

Randomization: Patients are randomized to receive either intravenous Lazuvapagon at

escalating doses (e.g., 2 mg, 4 mg, 8 mg, 16 mg) or a standard oral dose of Tolvaptan (e.g.,

15 mg).

Drug Administration: Lazuvapagon is administered as an intravenous infusion over a

specified period. Oral Tolvaptan is administered with water.

Efficacy Assessments:

Change in Body Weight: Measured daily from baseline.

Urine Volume: 24-hour urine output is measured daily.
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Fluid Intake: Recorded daily to calculate fluid balance.

Symptoms of Congestion: Assessed daily (e.g., edema, dyspnea).

Safety Assessments:

Adverse Events: Monitored throughout the study.

Vital Signs: Blood pressure and heart rate are regularly monitored.

Laboratory Tests: Serum electrolytes (especially sodium), and renal and liver function tests

are performed at baseline and at regular intervals.

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine

the plasma concentrations of Lazuvapagon and its active metabolite, Tolvaptan.

Mandatory Visualizations
Vasopressin V2 Receptor Signaling Pathway

Collecting Duct Principal Cell

Arginine Vasopressin (AVP)

Vasopressin V2 Receptor (V2R)

Binds
Gs protein

Activates

Lazuvapagon
(V2R Antagonist)

Blocks

Adenylyl Cyclase
Activates

cAMP
Converts ATP to

ATP

Protein Kinase A (PKA)
Activates Aquaporin-2 (AQP2)

Vesicle
Phosphorylates AQP2 Water Channel

(Apical Membrane)
Translocation to membrane

Water Reabsorption
Increases

Click to download full resolution via product page

Caption: Vasopressin V2 receptor signaling pathway and the mechanism of action of

Lazuvapagon.
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In Vivo Aquaretic Effect Validation Workflow
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Caption: General workflow for in vivo validation of aquaretic effects.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.
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